1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a unique structure combining an indolinone moiety with a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.
Naphthylmethylation: The naphthylmethyl group can be introduced via a nucleophilic substitution reaction using a naphthylmethyl halide and a suitable nucleophile.
Urea Formation: The final step involves the reaction of the indolinone derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, under various conditions depending on the specific reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved will vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-2-oxoindolin-5-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
1-(1-Methyl-2-oxoindolin-5-yl)-3-(benzyl)urea: Similar structure with a benzyl group.
Uniqueness
1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthylmethyl group, which may impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-24-19-10-9-17(11-16(19)12-20(24)25)23-21(26)22-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-11H,12-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJRBFGAKFRMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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